4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C20H20FNO3S It is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a dibenzofuran moiety
Preparation Methods
The synthesis of 4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration and Reduction: The benzene ring undergoes nitration to introduce a nitro group, which is subsequently reduced to an amine.
Sulfonamide Formation: The amine reacts with a sulfonyl chloride to form the sulfonamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide include other sulfonamide derivatives such as:
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
- N-(3-fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthyl)acetamide
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
These compounds share structural similarities but differ in their specific functional groups and molecular configurations, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C19H18FNO3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H18FNO3S/c1-12-2-8-18-16(10-12)17-11-14(5-9-19(17)24-18)21-25(22,23)15-6-3-13(20)4-7-15/h3-7,9,11-12,21H,2,8,10H2,1H3 |
InChI Key |
QZGYOSUZJHMTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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